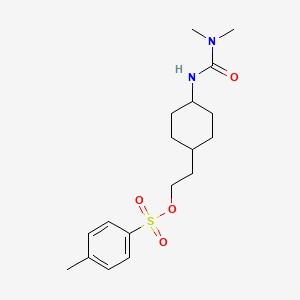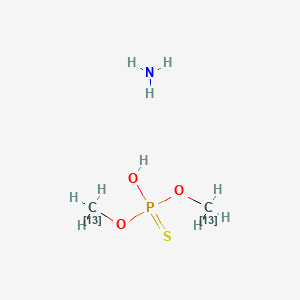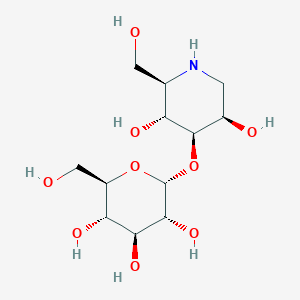
a-D-Glucopyranosyl-(1->3)-1-deoxymannojirimycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
a-D-Glucopyranosyl-(1->3)-1-deoxymannojirimycin: is a complex glycoside compound that has garnered significant attention in various scientific fields due to its unique structure and properties This compound is characterized by the presence of a glucopyranosyl group linked to a deoxymannojirimycin moiety through a 1->3 glycosidic bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of a-D-Glucopyranosyl-(1->3)-1-deoxymannojirimycin typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. One common approach is the chemo-enzymatic synthesis, which utilizes glycosidases as biocatalysts to facilitate the formation of glycosidic bonds. This method offers high selectivity and efficiency, making it suitable for the synthesis of complex glycosides .
Industrial Production Methods
Industrial production of a-D-Glucopyranosyl-(1->3)-1-deoxymannojirimycin often relies on enzymatic synthesis due to its scalability and environmental benefits. Enzymatic methods involve the use of specific glycosyltransferases or glycosidases to catalyze the glycosylation reaction, resulting in high yields and purity of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
a-D-Glucopyranosyl-(1->3)-1-deoxymannojirimycin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucopyranosyl moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The glycosidic bond can be subjected to nucleophilic substitution reactions, leading to the formation of different glycosides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like azides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the glycosidic bond .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups. Substitution reactions can produce a variety of glycosides with different aglycone moieties .
Aplicaciones Científicas De Investigación
a-D-Glucopyranosyl-(1->3)-1-deoxymannojirimycin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex glycosides and glycoconjugates.
Biology: The compound is studied for its role in cellular processes and its interactions with various biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Mecanismo De Acción
The mechanism of action of a-D-Glucopyranosyl-(1->3)-1-deoxymannojirimycin involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain glycosidases, thereby affecting glycan processing and metabolism. This inhibition can lead to various biological effects, including antiviral and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
a-D-Glucopyranosyl-(1->4)-a-D-glucopyranosyl-(1->4)-a-D-glucopyranoside: Another glycoside with a similar glucopyranosyl moiety but different glycosidic linkages.
3-O-(β-d-glycopyranosyl)-sn-glycerol: A glycoside with a glucopyranosyl group linked to glycerol, known for its antifungal activity.
Uniqueness
a-D-Glucopyranosyl-(1->3)-1-deoxymannojirimycin is unique due to its specific glycosidic linkage and the presence of a deoxymannojirimycin moiety. This unique structure imparts distinct biological activities and makes it a valuable compound for various scientific applications .
Propiedades
Fórmula molecular |
C12H23NO9 |
|---|---|
Peso molecular |
325.31 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R)-3,5-dihydroxy-2-(hydroxymethyl)piperidin-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H23NO9/c14-2-4-7(17)11(5(16)1-13-4)22-12-10(20)9(19)8(18)6(3-15)21-12/h4-20H,1-3H2/t4-,5-,6-,7-,8-,9+,10-,11-,12-/m1/s1 |
Clave InChI |
KCJQDMHUYOITFI-BBFNFCGLSA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@@H]([C@H](N1)CO)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
SMILES canónico |
C1C(C(C(C(N1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


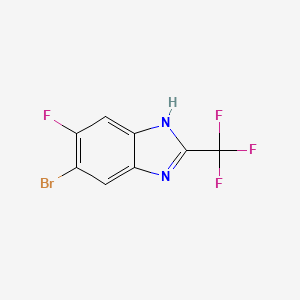
![(1R-endo)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester (2R,3R)-2,3-Dihydroxybutanedioate](/img/structure/B13436848.png)
![(3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B13436854.png)
![[1-Methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-3-prop-2-enylpiperidin-4-yl] propanoate;hydrochloride](/img/structure/B13436863.png)
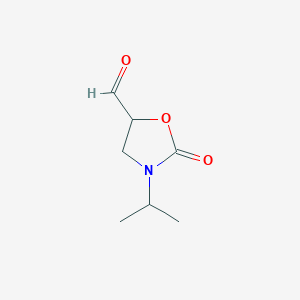
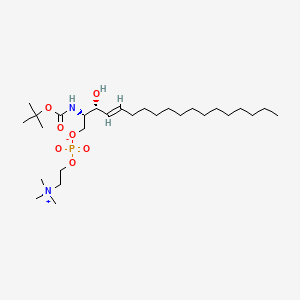
![(2S,4R)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13436878.png)
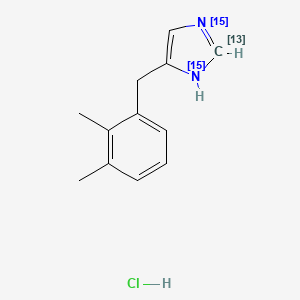
![5-Cyclopropyl-10-(1-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B13436887.png)


